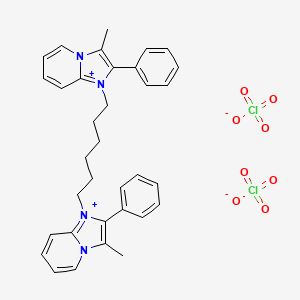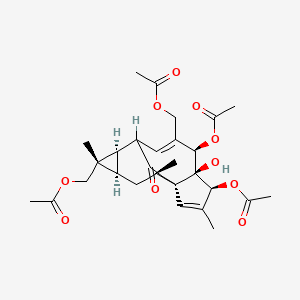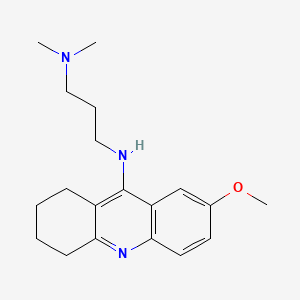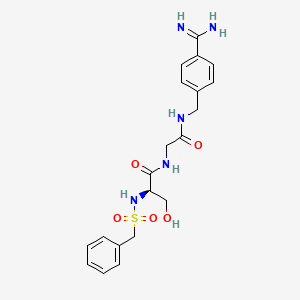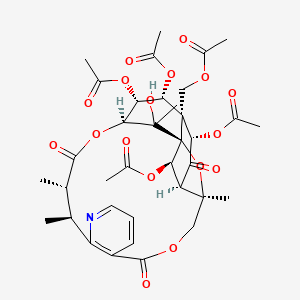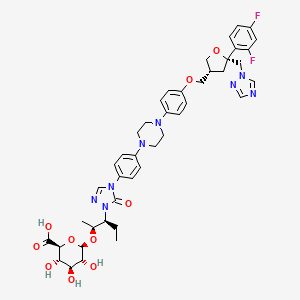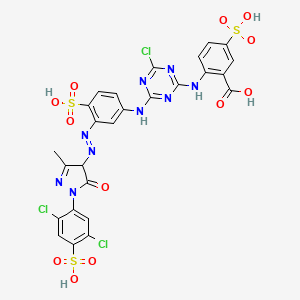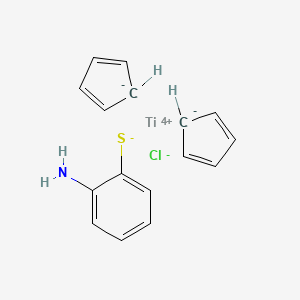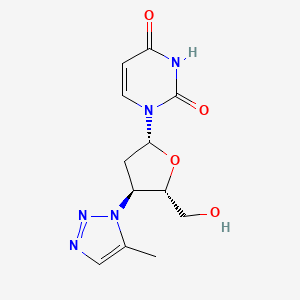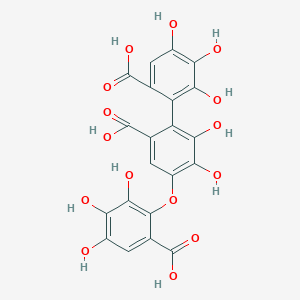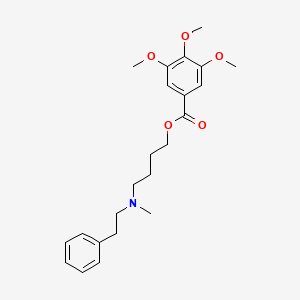
N-(4-Hydroxybutyl)-N-methylphenethylamine 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Hydroxybutyl)-N-methylphenethylamine 3,4,5-trimethoxybenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a phenethylamine backbone, substituted with a hydroxybutyl and a methyl group, and esterified with 3,4,5-trimethoxybenzoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxybutyl)-N-methylphenethylamine 3,4,5-trimethoxybenzoate typically involves the esterification of N-(4-Hydroxybutyl)-N-methylphenethylamine with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Hydroxybutyl)-N-methylphenethylamine 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: The phenethylamine backbone allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butyric acid derivatives, while reduction of the ester group can produce alcohols.
Applications De Recherche Scientifique
N-(4-Hydroxybutyl)-N-methylphenethylamine 3,4,5-trimethoxybenzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(4-Hydroxybutyl)-N-methylphenethylamine 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The phenethylamine backbone allows it to bind to certain receptors or enzymes, modulating their activity. The hydroxybutyl and trimethoxybenzoate groups contribute to its binding affinity and specificity, influencing its overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Ethyl-N-(4-hydroxybutyl)-alpha-methylphenethylamine 3,4,5-trimethoxybenzoate
- N-(4-Hydroxybutyl)phenethylamine 3,4,5-trimethoxybenzoate
Uniqueness
N-(4-Hydroxybutyl)-N-methylphenethylamine 3,4,5-trimethoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the hydroxybutyl and trimethoxybenzoate groups enhances its versatility in various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
67293-53-2 |
|---|---|
Formule moléculaire |
C23H31NO5 |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
4-[methyl(2-phenylethyl)amino]butyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H31NO5/c1-24(14-12-18-10-6-5-7-11-18)13-8-9-15-29-23(25)19-16-20(26-2)22(28-4)21(17-19)27-3/h5-7,10-11,16-17H,8-9,12-15H2,1-4H3 |
Clé InChI |
QQLIVAHBMDGOGS-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


